Isobutylene
Overview
Description
Synthesis Analysis
Isobutylene can be synthesized from synthesis gas, a mixture of carbon monoxide and hydrogen, over zirconium dioxide-based catalysts. A study demonstrates that catalysts prepared by precipitation methods are highly active, while those prepared hydrothermally are more selective towards isobutylene. Optimizing catalyst composition and process conditions, such as temperature and pressure, significantly affects the yield and selectivity of isobutylene production (Postula et al., 1994). Another approach involves the dehydration of ethanol in the presence of zinc oxide and zirconia catalysts, which reveals an optimum molar ratio for the highest selectivity towards isobutylene production (Ponomareva et al., 2018).
Molecular Structure Analysis
The molecular structure of gaseous isobutylene has been investigated using electron diffraction, which provides precise measurements of its internuclear distances and angles, revealing a detailed structural configuration (Bartell & Bonham, 1960).
Chemical Reactions and Properties
Isobutylene's chemical reactivity includes its polymerization and copolymerization capabilities. The Lewis acid co-initiated cationic polymerization of isobutylene and 1,3-dienes has been explored for the synthesis of polyisobutylene with high commercial interest due to its unique properties (Kostjuk, 2015).
Physical Properties Analysis
Isobutylene's physical properties, including its volatility and reactivity, make it a key feedstock in producing various chemical products. Its synthesis and processing conditions significantly influence its physical characteristics, which are crucial for its storage and application in industrial processes.
Chemical Properties Analysis
Isobutylene's chemical properties, such as its ability to undergo polymerization reactions, are essential for synthesizing valuable polymers and elastomers. The synthesis process and catalyst selection play a pivotal role in determining the product's properties, including molecular weight distribution and functional group content (Fodor & Faust, 1995).
Scientific Research Applications
Medical Applications : Poly(Styrene-block-IsoButylene-block-Styrene) (SIBS), derived from isobutylene, is used in various medical devices. It demonstrates biocompatibility and stability when in contact with metal, making it suitable for applications such as drug-eluting coronary stents, ophthalmic implants for glaucoma treatment, and potentially synthetic heart valves (Pinchuk et al., 2008).
Chemical Production : Isobutylene is pivotal in synthesizing high-value-added chemical products like methyl tert-butyl ether, butyl rubber, polyisobutylene, and methyl methacrylate. This highlights its role as a key fine chemical product (Ren Wan-zhong, 2013).
Fuel and Energy : The oxidative dehydrogenation of isobutane to produce isobutylene can achieve high selectivity and conversion, highlighting its potential in the energy sector. This process involves using ceramic foam monoliths coated with Pt and operates at high temperatures, yielding significant amounts of isobutylene and propylene (Huff & Schmidt, 1995).
Polymer Science : Isobutylene is used in the production and analysis of various polymers. Its polymerization and the properties of the resulting materials, such as polyisobutylene, have been extensively studied for applications in different fields (Sangalov, Minsker & Zaikov, 2023).
Environmental Applications : The dehydration of fermented isobutanol to produce isobutylene serves as a platform for synthesizing renewable chemicals and fuels. This method demonstrates high conversion and selectivity for isobutylene production, emphasizing its role in sustainable practices (Taylor, Jenni & Peters, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methylprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTUBCCKSQIDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C4H8, Array | |
Record name | ISOBUTYLENE | |
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Related CAS |
18923-87-0, 15220-85-6, 9003-27-4, 7756-94-7, 42278-27-3, 9003-27-4 (Parent) | |
Record name | 1-Propene, 2-methyl-, dimer | |
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Record name | 1-Propene, 2-methyl-, trimer | |
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Record name | 1-Propene, 2-methyl-, homopolymer, chlorinated | |
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DSSTOX Substance ID |
DTXSID9020748 | |
Record name | Isobutene | |
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Molecular Weight |
56.11 g/mol | |
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Physical Description |
Isobutylene is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its own vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak can either be a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used in the production of isooctane, a high octane aviation gasoline., Colorless liquid or gas with odor of coal gas; [Hawley] Compressed gas with an unpleasant odor; [MSDSonline] Boiling point = -6.9 deg C; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. | |
Record name | ISOBUTYLENE | |
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Record name | Isobutylene | |
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Boiling Point |
19.6 °F at 760 mmHg (NTP, 1992), -7.0 °C, -6.9 °C | |
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Record name | Isobutylene | |
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Flash Point |
-105 °F (NTP, 1992), -76 °C, -80 °C (-112 °F) - closed cup, -105 °F (-76 °C), -76.1 °C c.c. | |
Record name | ISOBUTYLENE | |
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Record name | Isobutylene | |
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Solubility |
Insoluble (NTP, 1992), In water, 263 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, sulfuric acid, Soluble in organic solvents, Solubility in water, g/100ml at 20 °C: 0.03 | |
Record name | ISOBUTYLENE | |
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Density |
0.59 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.589 g/cu cm at 25 °C (p >1 atm), Density: 0.6 at 20 °C, Relative density (water = 1): 0.59 | |
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Vapor Density |
1.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.94 (Air = 1), Relative vapor density (air = 1): 1.94 | |
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Vapor Pressure |
1 mmHg at -157.2 °F ; 5 mmHg at -141.7 °F (NTP, 1992), 2,308 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 257 | |
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Product Name |
Isobutylene | |
Color/Form |
Colorless gas, Colorless volatile liquid or easily liquefied gas | |
CAS RN |
115-11-7, 68037-14-9 | |
Record name | ISOBUTYLENE | |
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Record name | Isobutylene | |
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Record name | Isobutylene | |
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Record name | 2-methylpropene | |
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Record name | ISOBUTYLENE | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-220.5 °F (NTP, 1992), -140.7 °C, -140.3 °C | |
Record name | ISOBUTYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3667 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isobutylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.